molecular formula C19H30N2O2 B13151481 tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate

tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate

Cat. No.: B13151481
M. Wt: 318.5 g/mol
InChI Key: UCWSKARTULHLTN-UHFFFAOYSA-N
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Description

tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate is a carbamate-protected piperidine derivative featuring a benzyl group at position 1, methyl groups at positions 4 and 6 of the piperidine ring, and a tert-butyl carbamate moiety at position 3 (Ref: 10-F740806). This compound is classified as a secondary amine and has been utilized as a building block in pharmaceutical synthesis, particularly in the development of receptor-targeted therapies. Its structural complexity, including steric hindrance from the benzyl and dimethyl groups, may influence its pharmacokinetic properties and binding affinity in biological systems.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate

InChI

InChI=1S/C19H30N2O2/c1-14-11-15(2)21(12-16-9-7-6-8-10-16)13-17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22)

InChI Key

UCWSKARTULHLTN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate typically involves the reaction of 1-benzyl-4,6-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize impurities. The process involves the use of high-purity reagents and solvents, and the reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It is also used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on Piperidine Derivatives

A key differentiator of the target compound is its 1-benzyl-4,6-dimethylpiperidine core. Below is a comparison with structurally related piperidine-based carbamates:

Compound Name Substituents CAS Number Key Features
tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate 1-benzyl, 4,6-dimethyl, 3-carbamate N/A (Ref: 10-F740806) High lipophilicity due to benzyl; steric hindrance from dimethyl groups.
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 5-methyl, 3-carbamate 1523530-57-5 Lacks benzyl and 4-methyl; simpler structure with reduced steric bulk.
tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate 6-methyl, 3-carbamate 1271024-76-0 Single methyl substituent; potential for altered ring conformation.
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 3-fluoro, 4-carbamate 1268520-95-1 Fluorine introduces electronegativity; may enhance metabolic stability.

Key Observations :

  • The benzyl group in the target compound increases lipophilicity compared to analogues with smaller alkyl or electronegative substituents (e.g., fluorine).

Carbamate-Protected Cyclic Amines Beyond Piperidine

The target compound’s piperidine scaffold can be contrasted with carbamates on other cyclic frameworks:

Compound Name Ring System CAS Number Key Features
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane 154737-89-0 Hydroxy group enhances hydrophilicity; smaller ring size increases strain.
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Bicyclo[4.1.0]heptane 880545-32-4 Rigid bicyclic structure; potential for unique binding conformations.
tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate Piperidine (cis-amino) 1434073-24-1 Amino group at position 4 enables hydrogen bonding; cis-configuration specificity.

Key Observations :

  • Cyclopentane derivatives (e.g., 154737-89-0) lack the piperidine ring’s flexibility, which may reduce adaptability in binding pockets.

Functional Group and Positional Analysis

The position of the carbamate group and substituent stereochemistry critically influence reactivity and application:

Compound Name Carbamate Position Stereochemistry Application Notes
This compound 3 Undisclosed Likely used in CNS-targeting drug candidates due to benzyl lipophilicity.
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 1 (3R,4S) Amino and fluorine groups may enhance solubility and metabolic stability.
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 3 (1R,3R) Hydroxy group enables derivatization (e.g., phosphorylation).

Key Observations :

  • Carbamate placement at position 3 (target compound) vs.
  • Stereochemical specificity in analogues like 1434073-24-1 highlights the importance of chirality in biological activity.

Research Findings and Implications

  • Synthetic Utility : The target compound’s benzyl and dimethyl groups necessitate advanced protection-deprotection strategies, unlike simpler derivatives.
  • Biological Relevance: The benzyl group may enhance blood-brain barrier penetration, making it valuable in neuropharmacology, whereas hydroxy or amino-substituted analogues (e.g., 154737-89-0) are better suited for polar interactions in peripheral targets.
  • Stability : Fluorinated derivatives (e.g., 1268520-95-1) exhibit improved metabolic stability over the target compound, which may be prone to oxidative metabolism due to the benzyl group.

Biological Activity

tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H32N2O2C_{20}H_{32}N_{2}O_{2} and a molecular weight of approximately 332.49 g/mol. The structure features a tert-butyl group , a carbamate functional group , and a benzyl-substituted piperidine ring with two methyl groups at the 4 and 6 positions. This configuration contributes to its lipophilicity and permeability across biological membranes, which are critical for its pharmacological effects.

The biological activity of this compound is thought to involve several mechanisms:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly by modulating the activity of receptors involved in pain perception and inflammation pathways.
  • Enzyme Inhibition : It is hypothesized that the carbamate moiety allows for nucleophilic attack, leading to interactions with specific enzymes that play roles in pain and inflammatory responses.
  • Binding Affinity : Studies have indicated that this compound exhibits binding affinity towards various receptors, including opioid receptors, which are crucial for analgesic effects.

Biological Activity

Research has shown that this compound possesses potential analgesic and anti-inflammatory properties. Its ability to interact with central nervous system (CNS) receptors suggests it could be beneficial in treating conditions such as chronic pain and neuropathic pain.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnalgesicPotential to alleviate pain through CNS receptor interaction
Anti-inflammatoryMay inhibit pathways associated with inflammation
Neurotransmitter InteractionModulates neurotransmitter levels affecting mood and pain perception

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Analgesic Effects : In animal models, this compound demonstrated significant reductions in pain responses compared to control groups. The mechanism was linked to its modulation of opioid receptor pathways.
  • Anti-inflammatory Studies : In vitro studies indicated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for its anti-inflammatory effects.
  • Binding Studies : Radiolabeled ligand binding assays revealed that the compound has a high affinity for certain CNS receptors, supporting its role as a potential therapeutic agent for neurological disorders.

Comparative Analysis

To better understand its unique properties, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Differences
tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamateC19H30N2O2Different methyl group positioning
tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamateC19H30N2O2Variation in methyl substitution pattern
N-(1-benzylpiperidin-3-yl)carbamateC17H24N2O2Lacks the tert-butyl group; simpler structure

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